molecular formula C19H17ClN4O3 B2603717 5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021062-83-8

5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2603717
CAS No.: 1021062-83-8
M. Wt: 384.82
InChI Key: BHHPFMGSPVIHRI-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro and methoxy group, and an ethyl linker connecting to a pyridazinone ring system. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloro-2-methoxybenzoic acid and 4-bromo-3-nitropyridine.

    Step 1 Formation of Intermediate: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Step 2 Amide Formation: The acid chloride is then reacted with 2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Step 3 Final Product Formation: The intermediate is subjected to catalytic hydrogenation to reduce the nitro group to an amine, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group in intermediates can be reduced to an amine using catalytic hydrogenation.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(2-(6-amino-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: May act as a ligand for certain biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or inflammatory conditions.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The benzamide core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The pyridazinone ring system may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Similar in structure but with variations in the substituents on the benzamide or pyridazinone rings.

    N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Lacks the chloro and methoxy groups, leading to different chemical and biological properties.

Uniqueness

The presence of both chloro and methoxy groups in this compound provides unique reactivity and binding characteristics. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-27-17-4-2-14(20)12-15(17)19(26)22-10-11-24-18(25)5-3-16(23-24)13-6-8-21-9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHPFMGSPVIHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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